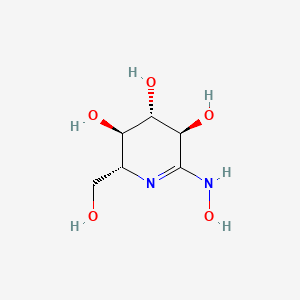
(2S,3S,4R,5R)-6-(Hydroxyamino)-2-(hydroxymethyl)-2,3,4,5-tetrahydropyridine-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Gluconhydroximo-1,5-Lactam: est un composé organique appartenant à la classe des tétrahydropyridines. Il s'agit d'un dérivé de la pyridine dans lequel deux doubles liaisons dans la partie pyridine sont réduites par l'ajout de quatre atomes d'hydrogène . Ce composé a montré un potentiel dans diverses applications de recherche scientifique, en particulier dans le domaine de la chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du D-Gluconhydroximo-1,5-Lactam implique la préparation de ses dérivés substitués par une oxime. L'une des méthodes consiste en la réaction du D-glucopyranosylidène avec l'amino-Z-N-dodécylcarbamate . Les conditions réactionnelles impliquent généralement l'utilisation de solvants comme le chloroforme et de réactifs tels que la dodécylamine.
Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques pour le D-Gluconhydroximo-1,5-Lactam ne soient pas largement documentées, la synthèse suit généralement des voies similaires à celles de la préparation en laboratoire, avec une mise à l'échelle des conditions réactionnelles et une optimisation pour des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Types de réactions: Le D-Gluconhydroximo-1,5-Lactam subit diverses réactions chimiques, notamment :
Oxydation: Le composé peut être oxydé pour former différents dérivés oxime.
Réduction: Les réactions de réduction peuvent convertir le groupe oxime en groupe amine.
Substitution: Le groupe oxime peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants:
Oxydation: Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Les conditions varient en fonction du substituant, mais impliquent généralement l'utilisation de catalyseurs et de solvants comme le méthanol ou l'éthanol.
Principaux produits formés: Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxime, des amines et des lactames substitués .
Applications de recherche scientifique
Chimie: Utilisé comme élément de base pour synthétiser des molécules organiques complexes.
Biologie: Investigué pour son rôle dans l'inhibition enzymatique et comme chaperon pharmacologique.
Industrie: Applications potentielles dans la synthèse de produits pharmaceutiques et d'autres produits chimiques fins.
Mécanisme d'action
Le mécanisme d'action du D-Gluconhydroximo-1,5-Lactam implique son interaction avec des enzymes spécifiques. Par exemple, il agit comme un chaperon pharmacologique en se liant à la β-glucocérébrosidase, en stabilisant l'enzyme et en augmentant son activité . Cette interaction contribue au traitement de la maladie de Gaucher en améliorant la fonction de l'enzyme dans la dégradation du glucocérébroside.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and as a pharmacological chaperone.
Industry: Potential applications in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of D-Gluconhydroximo-1,5-Lactam involves its interaction with specific enzymes. For instance, it acts as a pharmacological chaperone by binding to β-glucocerebrosidase, stabilizing the enzyme, and increasing its activity . This interaction helps in the treatment of Gaucher disease by enhancing the enzyme’s function in breaking down glucocerebroside.
Comparaison Avec Des Composés Similaires
Composés similaires:
- D-Galactohydroximo-1,5-Lactam
- O-(2,3,4,6-tétra-O-benzyl-D-glucopyranosylidène) amino-Z-N-2,4-difluorophénylcarbamate
Comparaison: Le D-Gluconhydroximo-1,5-Lactam est unique en raison de son interaction spécifique avec la β-glucocérébrosidase, ce qui en fait un candidat prometteur pour le traitement de la maladie de Gaucher. Des composés similaires, tels que le D-Galactohydroximo-1,5-Lactam, peuvent avoir des cibles enzymatiques et des applications différentes .
Propriétés
Formule moléculaire |
C6H12N2O5 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
(2R,3R,4S,5S)-6-(hydroxyamino)-2-(hydroxymethyl)-2,3,4,5-tetrahydropyridine-3,4,5-triol |
InChI |
InChI=1S/C6H12N2O5/c9-1-2-3(10)4(11)5(12)6(7-2)8-13/h2-5,9-13H,1H2,(H,7,8)/t2-,3-,4+,5-/m1/s1 |
Clé InChI |
VBXHGXTYZGYTQG-SQOUGZDYSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H](C(=N1)NO)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(=N1)NO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R,5R)-5-[3-carbamoyl-4-[(1S)-2-oxocyclohexyl]pyridin-1-ium-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10778014.png)

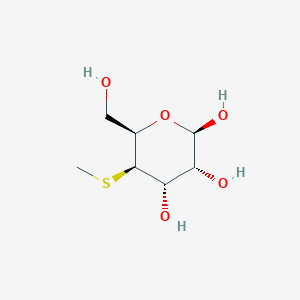

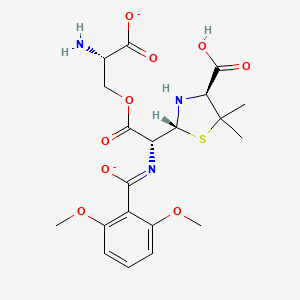
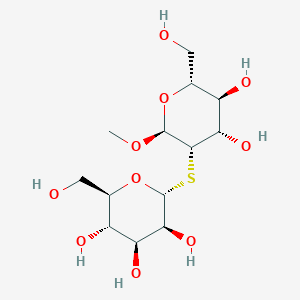

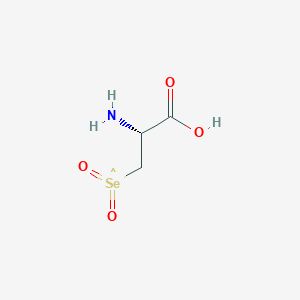
![S-[2-[3-[[3-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-1-hydroxy-2,2-dimethylcyclopropanecarbonyl]amino]propanoylamino]ethyl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enethioate](/img/structure/B10778050.png)
![2-{4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-methoxycarbonyl-phenyl}-2-fluoro-malonic acid](/img/structure/B10778054.png)
![[(5S,9S,10S)-11-[(10S,16S,20S,21R,22S)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10778058.png)
![[[N'-(2,5-Diamino-6-hydroxy-pyrimidin-4-YL)-ureayl]-phen-4-YL]-carbonyl-glutamic acid](/img/structure/B10778073.png)

